5-(Aminomethyl)-5-phenylpyrrolidin-2-one;2,2,2-trifluoroacetic acid
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Overview
Description
5-(Aminomethyl)-5-phenylpyrrolidin-2-one;2,2,2-trifluoroacetic acid is a compound that combines a pyrrolidinone structure with an aminomethyl group and a phenyl ring, along with trifluoroacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-5-phenylpyrrolidin-2-one typically involves the reaction of 5-phenylpyrrolidin-2-one with formaldehyde and ammonia, followed by the addition of trifluoroacetic acid. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-5-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyrrolidinones, depending on the type of reaction and reagents used.
Scientific Research Applications
5-(Aminomethyl)-5-phenylpyrrolidin-2-one;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity. The phenyl ring and pyrrolidinone structure contribute to the compound’s binding affinity and specificity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
5-Phenylpyrrolidin-2-one: Lacks the aminomethyl group and trifluoroacetic acid moiety.
5-(Aminomethyl)pyrrolidin-2-one: Lacks the phenyl ring and trifluoroacetic acid moiety.
5-(Aminomethyl)-5-phenylpyrrolidin-2-one: Lacks the trifluoroacetic acid moiety.
Uniqueness
5-(Aminomethyl)-5-phenylpyrrolidin-2-one;2,2,2-trifluoroacetic acid is unique due to the combination of its structural features, which confer specific chemical properties and potential applications. The presence of the trifluoroacetic acid moiety enhances its stability and solubility, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(aminomethyl)-5-phenylpyrrolidin-2-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.C2HF3O2/c12-8-11(7-6-10(14)13-11)9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5H,6-8,12H2,(H,13,14);(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWGRWWCOUQPFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1=O)(CN)C2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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